methyl 1-nitrosopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-nitrosopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-nitrosopyrrolidine-3-carboxylate typically involves the nitrosation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine-3-carboxylate with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-nitrosopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-nitrosopyrrolidine-3-carboxylate involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylate: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Nitrosopyrrolidine: Similar structure but without the carboxylate group, affecting its solubility and reactivity.
Uniqueness
Methyl 1-nitrosopyrrolidine-3-carboxylate is unique due to the presence of both the nitroso and carboxylate groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
2624139-41-7 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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